3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophen-2-ylmethyl group is believed to enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound shares the pyrazole core but has different substituents, leading to distinct chemical and biological properties.
3-amino-2-methyl-1-(thiophen-3-yl)propan-1-one: Another related compound with a similar thiophene group but different functional groups, affecting its reactivity and applications.
Uniqueness
The presence of both the pyrazole and thiophene moieties makes it a versatile compound for various research fields .
Properties
Molecular Formula |
C12H17N3S |
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Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-methyl-1-propan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11/h4-6,8-9,13H,7H2,1-3H3 |
InChI Key |
HXVKDCUDFTWCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CS2)C(C)C |
Origin of Product |
United States |
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